![molecular formula C10H8BrNO2 B2883409 2-Bromo-6-cyanobenzyl acetate CAS No. 1379323-90-6](/img/structure/B2883409.png)
2-Bromo-6-cyanobenzyl acetate
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Description
2-Bromo-6-cyanobenzyl acetate (2-BCBA) is a chemical compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies. 2-BCBA is an alkyl halide that is commonly used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of various compounds.
Scientific Research Applications
Organometallic Chemistry : A study by Vicente et al. (1999) explored the synthesis and reactivity of orthopalladated dibenzylamine complexes, demonstrating the potential of bromobenzyl compounds in the formation of carbon-carbon bonds, a fundamental process in organic synthesis.
Natural Products and Radical Scavenging : Research by Choi et al. (2000) on the red alga Symphyocladia latiuscula identified a bromophenol with radical scavenging properties. This highlights the role of brominated compounds in natural product chemistry and their potential antioxidant activities.
Photochemistry and Organic Synthesis : Pretali et al. (2009) studied the photochemistry of bromonaphthols, which are structurally related to bromobenzyl compounds. Their findings, detailed in Pretali et al. (2009), contribute to understanding the light-induced reactions crucial for synthesizing complex organic molecules.
Pharmaceutical Chemistry : The synthesis and evaluation of bromophenol derivatives, including cyclopropane moieties, for inhibiting carbonic anhydrase isoenzymes were explored by Boztaş et al. (2015). Their work suggests the potential of bromobenzyl derivatives in developing new pharmaceutical agents.
Medicinal Chemistry and Enzyme Inhibition : Öztaşkın et al. (2019) synthesized novel bromophenol derivatives and evaluated their enzyme inhibition properties. The study, detailed in Öztaşkın et al. (2019), indicates the significance of bromobenzyl derivatives in medicinal chemistry, particularly for treating metabolic diseases.
properties
IUPAC Name |
(2-bromo-6-cyanophenyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-8(5-12)3-2-4-10(9)11/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPRMQJQCNENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-cyanobenzyl acetate |
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